molecular formula C9H11BrN4 B14371626 3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile CAS No. 90379-89-8

3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile

Cat. No.: B14371626
CAS No.: 90379-89-8
M. Wt: 255.11 g/mol
InChI Key: UTWLTRAOZXRXLF-UHFFFAOYSA-N
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Description

3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is a chemical compound with a complex structure that includes bromine, cyano, and propanenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile typically involves the reaction of 2-bromo-2-cyanoethylamine with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[(2-Cyanoethyl)azanediyl]dipropanenitrile: Lacks the bromine atom, which may result in different reactivity and applications.

    3,3’-[(2-Bromoethyl)azanediyl]dipropanenitrile: Similar structure but without the cyano group, affecting its chemical properties.

Uniqueness

3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

90379-89-8

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

3-[bis(2-cyanoethyl)amino]-2-bromopropanenitrile

InChI

InChI=1S/C9H11BrN4/c10-9(7-13)8-14(5-1-3-11)6-2-4-12/h9H,1-2,5-6,8H2

InChI Key

UTWLTRAOZXRXLF-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCC#N)CC(C#N)Br)C#N

Origin of Product

United States

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